![molecular formula C20H22N4O4S2 B2523031 (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone CAS No. 1021075-12-6](/img/structure/B2523031.png)
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone
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Description
The compound (1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone
is a complex organic molecule. It is related to a series of compounds described in a study . These compounds are characterized as G protein-gated inwardly-rectifying potassium (GIRK) channel activators .
Scientific Research Applications
G Protein-Gated Inwardly-Rectifying Potassium (GIRK) Channel Activation
The compound has been investigated as a novel activator of GIRK channels. These channels play a crucial role in regulating neuronal excitability and synaptic transmission. By modulating GIRK channels, this compound may have implications in treating neurological disorders, such as epilepsy and pain management .
Metabolic Stability Enhancement
Researchers have identified compounds within this series that exhibit nanomolar potency as GIRK1/2 activators. Importantly, these compounds demonstrate improved metabolic stability compared to prototypical urea-based compounds. Enhancing metabolic stability is essential for drug development, as it ensures longer half-life and better pharmacokinetic properties .
Chemical Probe Development
The compound’s unique structure makes it a valuable chemical probe for studying GIRK channels. Researchers can use it to explore channel function, screen for potential modulators, and investigate downstream signaling pathways. Chemical probes like this facilitate deeper understanding of biological processes and aid drug discovery .
Neurological Disorders and Pain Management
Given its GIRK channel activation properties, this compound could be explored as a potential therapeutic agent for neurological disorders. It may help regulate neuronal excitability, potentially mitigating seizures or neuropathic pain. Further studies are needed to validate its efficacy in preclinical and clinical settings .
Structure-Activity Relationship (SAR) Studies
Researchers can use this compound as part of SAR studies to understand how specific structural modifications affect GIRK channel activation. By systematically altering different regions of the molecule, they can identify key pharmacophores and optimize the compound for better activity and selectivity .
Drug Design and Optimization
The compound’s scaffold provides a starting point for designing novel GIRK channel modulators. Medicinal chemists can explore analogs, derivatives, and hybrid molecules to enhance potency, selectivity, and pharmacokinetic properties. Rational drug design efforts may lead to more effective therapies for neurological conditions .
properties
IUPAC Name |
[1-(1,1-dioxothiolan-3-yl)-3-methyl-6-thiophen-2-ylpyrazolo[3,4-b]pyridin-4-yl]-morpholin-4-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O4S2/c1-13-18-15(20(25)23-5-7-28-8-6-23)11-16(17-3-2-9-29-17)21-19(18)24(22-13)14-4-10-30(26,27)12-14/h2-3,9,11,14H,4-8,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWTYWBBFZXALOQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(=O)N4CCOCC4)C5CCS(=O)(=O)C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-4-yl)(morpholino)methanone |
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